Aldicarb-d3 Sulfone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

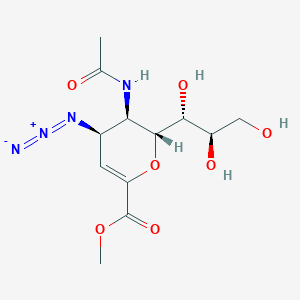

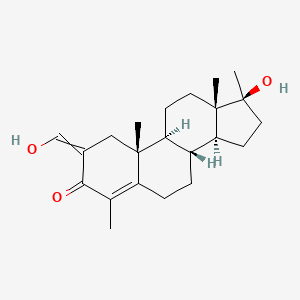

Aldicarb-d3 Sulfone is a deuterated analog of Aldicarb Sulfone, a metabolite of the carbamate insecticide Aldicarb. This compound is primarily used in scientific research to study the metabolic pathways and environmental fate of Aldicarb. The deuterium labeling allows for precise tracking and quantification in various analytical applications.

作用机制

Target of Action

The primary target of Aldicarb-d3 Sulfone is acetylcholinesterase , an enzyme that metabolizes the neurotransmitter acetylcholine . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

This compound, similar to its parent compound Aldicarb, binds to and inhibits acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine in the synapse, leading to an accumulation of acetylcholine . The accumulation of acetylcholine overstimulates cholinergic pathways, resulting in central and peripheral toxicities .

Biochemical Pathways

The overstimulation of cholinergic pathways due to the accumulation of acetylcholine can lead to a variety of symptoms. These symptoms, collectively referred to as a cholinergic crisis, can include nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting . In severe cases, this can progress to tremors, convulsions, and even death .

Pharmacokinetics

This compound, like Aldicarb, is readily absorbed through all exposure routes . Once in the body, it is quickly converted into aldicarb sulfoxide, which can then be slowly oxidized to aldicarb sulfone . According to animal studies, aldicarb and its metabolites are transported to various tissues, but no signs of buildup have been discovered .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overstimulation of cholinergic pathways, resulting in a range of symptoms from nausea and sweating to tremors and convulsions . In severe cases, this can lead to respiratory failure and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its high solubility can restrict its use in areas where the water table is close to the surface . Furthermore, it has been reported to occur widely in groundwater at levels in the low ppb range . Several states have restricted the use of aldicarb due to its potential for groundwater contamination .

生化分析

Biochemical Properties

Aldicarb-d3 Sulfone, like its parent compound Aldicarb, is known to inhibit acetylcholinesterase . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic pathways .

Cellular Effects

The primary cellular effect of this compound is the disruption of normal neurotransmission due to the inhibition of acetylcholinesterase This can affect various types of cells and cellular processes, particularly those involving cholinergic signaling pathways

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inhibiting the enzyme acetylcholinesterase . This prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft. The resulting overstimulation of cholinergic pathways is the primary mechanism through which this compound exerts its effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is known to be a potent acetylcholinesterase inhibitor

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At high doses, the compound can have toxic or adverse effects due to its potent acetylcholinesterase inhibitory activity

Metabolic Pathways

This compound is involved in metabolic pathways related to the breakdown of acetylcholine It interacts with the enzyme acetylcholinesterase, inhibiting its activity and thereby disrupting the normal metabolism of acetylcholine

Transport and Distribution

This compound can be transported and distributed within cells and tissues . It is known to move with water from a source into the soil, where it can react and adsorb onto soil particles . The compound can also volatilize to the atmosphere

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aldicarb-d3 Sulfone typically involves the deuteration of Aldicarb followed by oxidation. The process begins with the deuteration of Aldicarb to produce Aldicarb-d3. This is achieved through the reaction of Aldicarb with deuterated reagents under controlled conditions. The deuterated Aldicarb is then oxidized to form this compound. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization and chromatography to remove impurities and obtain a high-purity compound.

化学反应分析

Types of Reactions: Aldicarb-d3 Sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be further oxidized to form other metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound. Common reagents include halogens and nucleophiles.

Major Products:

Oxidation: Further oxidation of this compound can produce oximes and nitriles.

Reduction: Reduction can yield alcohols and amines.

Substitution: Substitution reactions can produce various derivatives depending on the reagents used.

科学研究应用

Aldicarb-d3 Sulfone is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification. Some of its applications include:

Environmental Studies: Used to study the environmental fate and degradation pathways of Aldicarb.

Toxicology: Helps in understanding the toxicological effects and metabolic pathways of Aldicarb in biological systems.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to quantify Aldicarb and its metabolites.

Pharmacokinetics: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Aldicarb in organisms.

相似化合物的比较

Aldicarb Sulfone: The non-deuterated analog of Aldicarb-d3 Sulfone.

Aldicarb Sulfoxide: Another metabolite of Aldicarb, formed through partial oxidation.

Carbofuran: A similar carbamate insecticide with a different structure but similar mode of action.

Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in scientific studies. This makes it a valuable tool in environmental and toxicological research, providing insights that are not possible with non-deuterated compounds.

属性

IUPAC Name |

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRKLBAKDXSTNC-UYUKVFNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate](/img/structure/B1146880.png)

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)